An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitropyridine (CAS: 23056-47-5)
An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitropyridine (CAS: 23056-47-5)
Abstract
2-Bromo-4-methyl-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Identified by its CAS number 23056-47-5, this versatile building block possesses a unique electronic architecture, making it an indispensable intermediate for the synthesis of complex, biologically active molecules.[1] The strategic placement of a bromine atom, a nitro group, and a methyl group on the pyridine scaffold provides multiple reactive handles for diverse chemical transformations. This guide offers a comprehensive technical overview, from its fundamental properties and synthesis to its reactivity profile and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.
Core Molecular Characteristics
2-Bromo-4-methyl-5-nitropyridine, also known as 2-bromo-5-nitro-4-picoline, is a crystalline solid at room temperature.[2] Its structure is foundational to its utility in synthetic chemistry. The electron-deficient nature of the pyridine ring is further amplified by the strongly electron-withdrawing nitro group at the 5-position. This electronic feature activates the ring for specific chemical transformations, which will be discussed in detail.
Physicochemical Properties
A summary of the key physicochemical properties is provided below, offering a quantitative snapshot of the molecule for experimental design.
| Property | Value | Source(s) |
| CAS Number | 23056-47-5 | [1][3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][4] |
| Molecular Weight | 217.02 g/mol | [5][6] |
| IUPAC Name | 2-bromo-4-methyl-5-nitropyridine | [6] |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | [5][6] |
| XLogP3 | 2.1 | [6] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Appearance | Yellow crystalline powder | |
| Solubility | Insoluble in water; soluble in polar organic solvents like methanol, ethanol, acetonitrile, and DMSO. |
Spectroscopic Profile (Predicted)
Accurate characterization is critical for verifying the identity and purity of synthetic intermediates. The following data, based on spectroscopic principles and analysis of similar structures, predicts the key features in ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]
| Spectroscopy | Predicted Features |
| ¹H NMR | Two distinct signals in the aromatic region are expected. The proton at C6 (adjacent to the nitrogen and bromine) will be downfield, while the proton at C3 (between the methyl and nitro group) will also be distinct. A singlet corresponding to the three protons of the methyl group will be observed in the aliphatic region (~2.6 ppm). |
| ¹³C NMR | Six signals corresponding to the five pyridine ring carbons and the methyl carbon. The carbon attached to the bromine (C2) will be significantly downfield. The presence of the nitro group will also strongly influence the chemical shifts of C5 and adjacent carbons. |
| Mass Spec. (EI) | The mass spectrum will show a characteristic molecular ion peak cluster due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[8] Key fragments would likely include the loss of the bromine atom ([M-Br]⁺) and potentially the nitro group ([M-NO₂]⁺). |
Synthesis Pathway
The reliable synthesis of 2-Bromo-4-methyl-5-nitropyridine is crucial for its availability as a building block. A common and effective laboratory-scale synthesis is a two-step process starting from the commercially available 4-methyl-2-aminopyridine.[2]
Caption: Synthetic route to 2-Bromo-4-methyl-5-nitropyridine.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-methyl-5-nitro-2-aminopyridine
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-aminopyridine (1.0 eq) in concentrated sulfuric acid (approx. 1.5 mL per gram of starting material).
-
Cool the solution to 5-10°C in an ice bath.
-
Slowly add a pre-mixed solution of concentrated sulfuric acid and concentrated nitric acid (1.7 eq of HNO₃) dropwise, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2-Bromo-4-methyl-5-nitropyridine
-
To a flask containing acetonitrile, add cuprous bromide (CuBr₂, 0.8 eq) and tert-butyl nitrite (t-BuONO, 1.0 eq).
-
Heat the mixture to 60-65°C.
-
Add the 4-methyl-5-nitro-2-aminopyridine (1.0 eq) from Step 1 in portions over 15-20 minutes. Vigorous gas evolution (N₂) will be observed.
-
Maintain the temperature and stir for 1-2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of ammonia.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product.
Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-4-methyl-5-nitropyridine stems from the distinct reactivity of its functional groups. The bromine at the 2-position is an excellent leaving group for cross-coupling and substitution reactions, while the nitro group at the 5-position can be readily transformed into other functionalities, most notably an amino group.
Caption: Key reaction pathways for 2-Bromo-4-methyl-5-nitropyridine.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The C2-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making this compound an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl moieties.[9]
Causality: The electron-deficient pyridine ring facilitates the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cycles. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid partner.[10][11]
Representative Protocol: Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-Bromo-4-methyl-5-nitropyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0-3.0 eq) or potassium carbonate.
-
Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the mixture to 90-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the 2-aryl-4-methyl-5-nitropyridine product.
Nucleophilic Aromatic Substitution (SₙAr)
While the bromine at C2 can be displaced by strong nucleophiles, the electron-withdrawing nitro group primarily activates the C6 and C4 positions for SₙAr. However, in related systems, displacement of a C2-halide is a well-established reaction.[12] This provides a complementary method to cross-coupling for forming carbon-heteroatom bonds.
Causality: The reaction proceeds through a Meisenheimer complex, an anionic intermediate whose stability is crucial.[13] The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, thereby lowering the activation energy for the substitution.[14]
Reduction of the Nitro Group
The transformation of the nitro group into an amine is one of the most valuable reactions of this intermediate. It unmasks a nucleophilic site, opening up a vast array of subsequent chemical modifications, such as amide bond formation, sulfonylation, or construction of heterocyclic rings.
Causality: A variety of reducing agents can be employed, and the choice depends on the presence of other functional groups in the molecule.[15] Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly efficient but can sometimes lead to de-bromination.[16] Milder, chemoselective conditions like iron powder in acetic acid or tin(II) chloride are often preferred to preserve the C-Br bond.[16]
Representative Protocol: Nitro Group Reduction
-
Suspend 2-Bromo-4-methyl-5-nitropyridine (1.0 eq) in a solvent like ethanol or acetic acid.
-
Add iron powder (3.0-5.0 eq) and a small amount of concentrated hydrochloric acid or ammonium chloride solution.
-
Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify as needed to yield 5-amino-2-bromo-4-methylpyridine.
Applications in Drug Discovery and Agrochemicals
The synthetic versatility of 2-Bromo-4-methyl-5-nitropyridine makes it a valuable precursor for creating libraries of compounds for biological screening.
Pharmaceutical Development
This compound is a key player in the synthesis of highly engineered molecules for therapeutic intervention.[1]
-
Kinase Inhibitors: Scientific literature highlights its use in synthesizing potent inhibitors of enzymes like Polo-like kinase 1 (PLK1), which are critical regulators of the cell cycle and promising targets for cancer therapeutics.[1][17]
-
Other Therapeutic Targets: Derivatives have been explored for various other applications, including the preparation of GPR receptor agonists, HIV-1 integrase inhibitors, and pan-Pim inhibitors, demonstrating its broad utility in medicinal chemistry.[2][3]
Caption: Workflow from building block to a potential therapeutic agent.
Agrochemical Sector
Beyond pharmaceuticals, the structural motifs accessible from this intermediate are relevant to the agrochemical industry. Its features allow for incorporation into novel pesticides and herbicides, contributing to the development of more effective and targeted crop protection solutions.[1]
Safety and Handling
As with any reactive chemical intermediate, proper handling of 2-Bromo-4-methyl-5-nitropyridine is essential. The following information is a summary from available safety data sheets (SDS).[18][19][20]
| Hazard Class | GHS Pictogram(s) | Precautionary Statements |
| Acute Toxicity & Irritation | pictogram | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[20] |
| Handling | - | Avoid breathing dust/vapors. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[20][21] |
| Storage | - | Store in a cool, dry, well-ventilated place. Keep container tightly closed and store locked up.[21] |
| Disposal | - | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Do not let product enter drains.[18][21] |
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[18][19]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[18]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18][19]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[18][19]
Conclusion
2-Bromo-4-methyl-5-nitropyridine (CAS: 23056-47-5) is more than just a chemical intermediate; it is a powerful tool for molecular innovation. Its well-defined reactivity, governed by the interplay of its bromo, nitro, and methyl substituents, provides chemists with a reliable and versatile platform for constructing complex molecular architectures. From academic laboratories exploring new synthetic methodologies to industrial settings developing next-generation pharmaceuticals and agrochemicals, this compound will undoubtedly continue to be a cornerstone of modern organic synthesis.
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